molecular formula C13H14N2O2 B020307 Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate CAS No. 104580-74-7

Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate

Cat. No.: B020307
CAS No.: 104580-74-7
M. Wt: 230.26 g/mol
InChI Key: YOOXDTWCCSMAOZ-UHFFFAOYSA-N
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Description

Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the indole core. Subsequent steps may include:

    Cyclization: Starting from a suitable precursor, such as a substituted aniline, cyclization can be achieved using reagents like polyphosphoric acid or Lewis acids.

    Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and a strong acid catalyst like sulfuric acid.

    Hydrogenation: The tetrahydro structure is obtained by hydrogenating the indole derivative using catalysts such as palladium on carbon under hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the indole ring, facilitated by the electron-rich nature of the indole system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate exerts its effects is often related to its interaction with biological targets such as enzymes and receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and exerting neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroharman: Another indole derivative with similar structural features but different biological activities.

    Methyl 1,2,3,4-tetrahydro-β-carboline-3-carboxylate: Shares the tetrahydroindole structure but differs in the position of functional groups.

Uniqueness

Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate ester group, which can influence its reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)9-6-14-7-11-12(9)8-4-2-3-5-10(8)15-11/h2-5,9,14-15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOXDTWCCSMAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC2=C1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457633
Record name Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104580-74-7
Record name Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104580-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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